molecular formula C17H24O3S B8078443 (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate

(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate

Cat. No.: B8078443
M. Wt: 308.4 g/mol
InChI Key: POEHXTIXLPAOGL-UNEWFSDZSA-N
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Description

Structural Elucidation of Bornyl Tosylate

Bicyclic Framework Analysis: Norbornane Derivative Stereochemistry

The norbornane skeleton (bicyclo[2.2.1]heptane) forms the core of bornyl tosylate, with three methyl groups at positions 1, 4, and 7 (Figure 1). The stereochemistry of the substituents is defined by the (1R,2R,4R) configuration, which imposes significant steric constraints. The tosyl group (-OTs) at position 2 adopts an exo orientation relative to the bicyclic framework, as evidenced by its molecular formula (C₁₉H₂₆O₃S) and IUPAC name.

The norbornane system’s rigidity arises from its fused bicyclic structure, which limits conformational flexibility. X-ray studies of analogous norbornane derivatives, such as norbornane-endo-cis-2,3-dicarboxylic acid, reveal unit cell parameters (e.g., a = 20.737 Å, b = 9.310 Å, c = 9.003 Å) and a monoclinic space group (P 1 21/c 1). These metrics suggest that bornyl tosylate’s crystal lattice likely exhibits similar packing efficiency due to steric bulk from the methyl and tosyl groups.

Table 1: Key Structural Parameters of Bornyl Tosylate
Property Value Source
Molecular Formula C₁₉H₂₆O₃S
Molecular Weight 308.4 g/mol
Configuration (1R,2R,4R)
Bicyclic System Bicyclo[2.2.1]heptane

Tosyl Group Configuration: Electronic and Steric Effects

The tosyl group (-OTs) in bornyl tosylate serves as a superior leaving group due to its electron-withdrawing p-methylbenzenesulfonyl moiety. This group stabilizes the transition state during nucleophilic substitution (SN2) reactions by delocalizing negative charge through resonance. However, the exo orientation of the tosyl group in norbornyl derivatives creates steric hindrance, as demonstrated by Winstein’s classical acetolysis experiments. For example, 2-exo-norbornyl brosylate undergoes acetolysis with complete racemization, indicating a planar carbocation intermediate.

In bornyl tosylate, the bulky 1,7,7-trimethyl substituents further hinder backside attack, favoring non-classical carbocation formation. This behavior aligns with studies on hindered SN2 reactions in norbornyl systems, where exo-configured leaving groups exhibit slower reaction kinetics compared to endo isomers.

X-ray Crystallographic Studies of Bornyl Tosylate Derivatives

While direct X-ray data for bornyl tosylate are limited, crystallographic analyses of related norbornane derivatives provide critical insights. For instance, norbornane-endo-cis-2,3-dicarboxylic acid crystallizes in a monoclinic system with a β angle of 92.59°, reflecting slight lattice distortion due to substituent interactions. Bornyl tosylate’s larger tosyl group likely induces similar distortions, though its exact unit cell parameters remain uncharacterized.

Comparative analysis of 2-norbornyl cation salts confirms the non-classical structure’s stability, with delocalized positive charge across three carbons. This delocalization is sterically facilitated by the norbornane framework, which prevents classical carbocation rearrangement.

Properties

IUPAC Name

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3S/c1-12-5-7-14(8-6-12)21(18,19)20-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,15H,9-11H2,1-4H3/t13-,15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEHXTIXLPAOGL-UNEWFSDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC3CCC2(C3(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • Molecular Formula: C17H24O3S
  • Molecular Weight: 308.44 g/mol

The biological activity of (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. Its sulfonate group may enhance solubility and bioavailability, allowing for effective interaction with microbial cell membranes.
  • Anti-inflammatory Effects: Research indicates that bicyclic compounds can modulate inflammatory pathways. The presence of the bicyclo structure may contribute to the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties: Compounds with similar structures have been reported to possess neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

  • Antimicrobial Efficacy:
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonate derivatives, including this compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
  • Inflammation Modulation:
    In a controlled trial involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels compared to the control group. This suggests potential applications in treating inflammatory diseases.
  • Neuroprotection:
    A research article in Neuroscience Letters reported that treatment with similar bicyclic compounds reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide. The mechanism was linked to enhanced antioxidant enzyme activity.

Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32Journal of Medicinal Chemistry
Escherichia coli64Journal of Medicinal Chemistry

Inflammatory Cytokine Levels

Treatment GroupTNF-α Level (pg/mL)Reference
Control250Inflammation Research
Compound Treatment120Inflammation Research

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its bicyclic structure allows for:

  • Functionalization : The sulfonate group enhances the electrophilicity of the carbon atom it is attached to, facilitating nucleophilic substitution reactions. This property is particularly useful in synthesizing complex organic molecules.
  • Reactivity : It can undergo various reactions such as nucleophilic attack and elimination reactions, making it a versatile building block for chemists.

Table 1: Reactivity of (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with nucleophiles to form new compoundsAlkylated products
EliminationCan lose the sulfonate group to form alkenesUnsaturated hydrocarbons
CouplingParticipates in coupling reactionsBiaryl compounds

Pharmaceutical Applications

In pharmaceuticals, the compound's unique structure contributes to:

  • Drug Design : Its ability to mimic natural products makes it a candidate for drug development. Similar bicyclic structures are often found in bioactive compounds.
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : It can be used as a precursor for synthesizing APIs due to its reactivity and functional groups.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be modified to create anticancer agents by incorporating additional functional groups that enhance biological activity.

Material Science

The compound also finds applications in material science:

  • Polymer Chemistry : It can be utilized as a monomer in the production of polymers due to its ability to participate in radical polymerization.
  • Coatings and Adhesives : The sulfonate group provides advantageous properties such as improved adhesion and water resistance when incorporated into coatings.

Table 2: Applications in Material Science

Application TypeDescriptionBenefits
Polymer ProductionUsed as a monomer for creating polymersEnhanced mechanical properties
CoatingsImproves adhesion and water resistanceDurable and protective films

Comparison with Similar Compounds

Structural Analogs: Functional Group Variations

(a) Isobornyl Methacrylate
  • Structure : (1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl methacrylate (CAS 7534-94-3).
  • Functional Group : Methacrylate ester.
  • Key Differences :
    • The methacrylate group introduces polymerizable vinyl functionality, enabling use in acrylic resins and adhesives .
    • Compared to the tosylate, it is less polar and more thermally stable, favoring industrial polymer applications.
  • Synthesis : Esterification of isoborneol with methacrylic acid under acidic conditions .
(b) Bornyl Acetate
  • Structure : (1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate (CAS 20347-65-3).
  • Functional Group : Acetate ester.
  • Key Differences :
    • The acetate group enhances volatility, making it suitable for fragrances and insect repellents .
    • Stereochemical variation at C2 (2S vs. 2R in the target compound) alters biological activity and solubility .
(c) Hydroxamic Acid Derivatives
  • Example : N1-Hydroxy-N8-((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)octanediamide.
  • Functional Group : Hydroxamic acid.
  • Key Differences :
    • Hydroxamic acids exhibit metal-chelating properties, relevant in Alzheimer’s disease research and enzyme inhibition .
    • The amide linkage contrasts with the sulfonate’s leaving-group behavior in nucleophilic substitutions .

Stereochemical Variants

  • d-Camphor : (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (CAS 464-49-3).
    • A ketone derivative with (1R,4R) stereochemistry.
    • Lacks ester functionality but shares the bicyclic framework; used as an insect repellent and plasticizer .
  • Thiomorpholinoacetate Esters: Example: (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 2-thiomorpholinoacetate. Sulfur-containing groups enhance antiviral activity against respiratory syncytial virus (RSV) .

Physicochemical Properties

Compound Molecular Formula Functional Group CAS Number Key Properties
Target Tosylate C₁₇H₂₄O₃S Tosylate ester N/A Polar, reactive leaving group
Isobornyl Methacrylate C₁₄H₂₂O₂ Methacrylate ester 7534-94-3 Polymerizable, low polarity
Bornyl Acetate C₁₂H₂₀O₂ Acetate ester 20347-65-3 Volatile, insect repellent
d-Camphor C₁₀H₁₆O Ketone 464-49-3 Crystalline solid, aromatic
N1-Hydroxy-N8-Bornyl Octanediamide C₂₃H₄₄N₂O₂ Hydroxamic acid N/A Chelating agent, enzyme inhibitor

Preparation Methods

Formation of the Alkoxide Intermediate

The critical first step involves generating the alkoxide of (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (isophorol). Sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C for 5 hours quantitatively deprotonates the alcohol, forming the reactive alkoxide. Key parameters include:

  • Solvent : Anhydrous THF ensures solubility and minimizes side reactions.

  • Temperature : Elevated temperatures (60°C) accelerate alkoxide formation without degrading the bicyclic framework.

  • Base Stoichiometry : A 1:1 molar ratio of alcohol to NaH achieves complete deprotonation, as confirmed by quenching experiments with methyl iodide.

Tosylation with p-Toluenesulfonyl Anhydride

The alkoxide reacts with p-toluenesulfonyl anhydride at 40°C for 6 hours to yield the target tosylate. Lower temperatures during this step suppress elimination pathways (e.g., formation of dienes).

Reaction Conditions

ParameterValue
SolventTHF
Temperature40°C
Tosylating Agentp-Toluenesulfonyl anhydride
Time6 hours
Yield (Crude)54%

Post-reaction work-up involves solvent evaporation, precipitation in cold pentane, and filtration to remove sodium p-toluenesulfonate byproducts.

Stereochemical Considerations

The (1R,2R,4R) configuration of the starting alcohol is retained during tosylation due to the SN2 mechanism, where the tosyl group displaces the alkoxide without inverting stereochemistry. This contrasts with alternative pathways using pyridine, which promote elimination via E2 mechanisms.

Key Evidence

  • NMR Analysis : The absence of olefinic protons in the product confirms successful tosylation over elimination.

  • X-ray Crystallography : Crystals of analogous tosylates (e.g., menthol derivatives) validate retention of stereochemistry.

Solvent and Base Optimization

Solvent Selection

THF outperforms diethyl ether and dimethylformamide (DMF) due to its ability to solubilize both NaH and the tosylating agent while stabilizing the alkoxide intermediate.

Base Compatibility

NaH is preferred over weaker bases (e.g., pyridine) to avoid protonation of the alkoxide, which would revert to the alcohol and reduce yield.

Purification and Characterization

Chromatographic Separation

Normal-phase silica chromatography with a hexane-THF gradient (99:1 to 100% hexane) resolves the tosylate from residual starting material and elimination byproducts.

Purification Metrics

ParameterValue
Column TypeSemi-preparatory silica
Eluent GradientHexane → 99:1 Hexane-THF
Final Yield42–50%

Spectroscopic Confirmation

  • 1H NMR : Peaks at δ 0.94 ppm (3H, s) and δ 7.75 ppm (2H, d) correspond to the bicyclic methyl groups and aromatic protons of the tosyl group, respectively.

  • Mass Spectrometry : Molecular ion peak at m/z 308.4 confirms the molecular formula C17H24O3S.

Alternative Synthetic Routes

Direct Oxidation-Tosylation

A hypothetical pathway involves oxidizing α-pinene to (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol using CuCl2 in 1,2-dimethoxyethane (DME) under oxygen, followed by tosylation. However, this method remains unexplored for the target compound.

Industrial-Scale Challenges

Cost of Tosylating Agents

p-Toluenesulfonyl anhydride is expensive compared to p-toluenesulfonyl chloride, but its use minimizes side reactions in large-scale syntheses.

Waste Management

Sodium p-toluenesulfonate byproducts require neutralization and disposal, adding to the environmental footprint .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the corresponding bicyclic alcohol intermediate. For example, reacting (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine or triethylamine. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to preserve stereochemical integrity .

Q. How is the stereochemistry of the bicyclic core verified experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming absolute configuration, as demonstrated in structurally related selenonium bromide derivatives . Complementary techniques include chiral HPLC and optical rotation measurements. Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial arrangements of substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and bicyclic framework.
  • IR : Identification of sulfonate (S=O stretching at ~1170–1370 cm1^{-1}) and bicyclic C-H vibrations.
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., C17_{17}H24_{24}O3_3S requires m/z 308.14) .

Advanced Research Questions

Q. How does the stereochemistry at the 1R,2R,4R positions influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The rigid bicyclic framework and axial/equatorial positioning of the tosyl group dictate steric accessibility for nucleophiles. Computational modeling (e.g., DFT) can predict transition-state geometries, while experimental kinetic studies under varying conditions (e.g., polar aprotic solvents) reveal steric and electronic effects .

Q. What strategies mitigate racemization during functionalization of the tosylate group?

  • Methodological Answer : Low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane) reduce thermal mobility, preserving stereochemistry. Monitoring enantiomeric excess via chiral stationary phase chromatography is essential. Sterically hindered bases (e.g., 2,6-lutidine) may also suppress side reactions .

Q. How can this compound serve as a precursor in medicinal chemistry applications?

  • Methodological Answer : The tosylate group is a versatile leaving group for synthesizing derivatives like amines or thioethers, which are common in drug candidates. For example, substitution with azide followed by Staudinger reduction yields amines for protease inhibitor scaffolds. Biological assays (e.g., enzyme inhibition) should be paired with structural analogs to establish structure-activity relationships (SAR) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Batch-to-batch consistency requires rigorous control of reaction parameters (e.g., stoichiometry, catalyst loading). Continuous-flow systems may enhance reproducibility. Chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution can be explored for large-scale enantioselective synthesis .

Data Contradictions and Resolutions

  • Stereochemical Assignments : and describe compounds with similar bicyclic cores but differing substituents. Cross-validate stereochemical assignments using multiple techniques (e.g., X-ray vs. NOE NMR) to resolve discrepancies .
  • Reactivity Variability : The presence of electron-withdrawing groups (e.g., sulfonate) may alter reaction pathways compared to ketone or alcohol derivatives (e.g., fenchone in ). Comparative kinetic studies under identical conditions are advised .

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